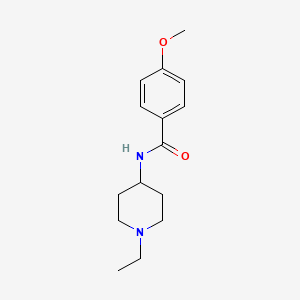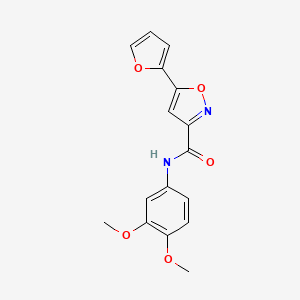
N-(1-ethyl-4-piperidinyl)-4-methoxybenzamide
説明
N-(1-ethyl-4-piperidinyl)-4-methoxybenzamide (NMPB) is a chemical compound that has shown potential in scientific research applications. It is a derivative of benzamide and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions for research.
作用機序
N-(1-ethyl-4-piperidinyl)-4-methoxybenzamide has been shown to bind selectively to the dopamine D3 receptor, with high affinity and specificity. This binding leads to the activation of downstream signaling pathways, which can modulate the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of dopaminergic and glutamatergic pathways in the brain, leading to changes in behavior and cognition. It has been shown to enhance cognitive flexibility and working memory in animal models, and may have potential as a therapeutic agent for cognitive deficits in psychiatric disorders.
実験室実験の利点と制限
One advantage of N-(1-ethyl-4-piperidinyl)-4-methoxybenzamide is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this pathway in research studies. However, one limitation is its relatively low potency compared to other D3 receptor ligands, which may require higher doses for effective modulation.
将来の方向性
1. Further studies on the potential therapeutic effects of N-(1-ethyl-4-piperidinyl)-4-methoxybenzamide in cognitive deficits associated with psychiatric disorders.
2. Investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and noradrenaline pathways.
3. Development of more potent and selective D3 receptor ligands based on the structure of this compound.
4. Investigation of the potential role of this compound in the regulation of reward and motivation pathways in the brain.
5. Studies on the long-term effects of this compound on brain function and behavior.
In conclusion, this compound has shown potential in scientific research applications as a selective dopamine D3 receptor ligand. Its mechanism of action, biochemical and physiological effects, and future directions for research have been discussed. Further studies on the potential therapeutic effects of this compound in cognitive deficits associated with psychiatric disorders and the development of more potent and selective D3 receptor ligands based on the structure of this compound are needed to fully understand the potential of this compound.
科学的研究の応用
N-(1-ethyl-4-piperidinyl)-4-methoxybenzamide has been studied for its potential as a selective dopamine D3 receptor ligand. This receptor is involved in the regulation of reward and motivation pathways in the brain, and its dysfunction has been implicated in various psychiatric disorders such as addiction, schizophrenia, and depression.
特性
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-17-10-8-13(9-11-17)16-15(18)12-4-6-14(19-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZSTPCORAYIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[5-({[2-(4-morpholinyl)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B4745034.png)
![N-({5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4745044.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4745047.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745049.png)

![N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}benzamide](/img/structure/B4745068.png)
![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4745078.png)
![N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4745083.png)
![3-{3-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B4745086.png)

![ethyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4745099.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4745104.png)
![4-{2-[(1,3-benzodioxol-5-ylamino)carbonothioyl]hydrazino}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4745109.png)
